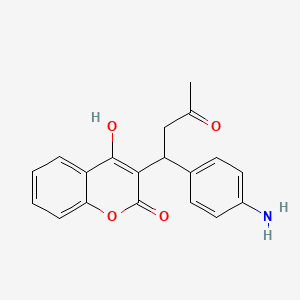

4'-Aminowarfarin

Description

4’-Aminowarfarin is a chemically modified derivative of warfarin, a widely used anticoagulant. Its structure incorporates an amino group (-NH₂) at the 4’ position of the coumarin backbone, distinguishing it from the parent compound. This modification enhances its utility in analytical and biochemical applications, particularly in sensor development. For instance, 4’-aminowarfarin is covalently coupled to sensor surfaces via amine groups to generate anti-warfarin monoclonal antibodies for detecting unbound warfarin in plasma .

Properties

CAS No. |

47331-24-8 |

|---|---|

Molecular Formula |

C19H17NO4 |

Molecular Weight |

323.3 g/mol |

IUPAC Name |

3-[1-(4-aminophenyl)-3-oxobutyl]-4-hydroxychromen-2-one |

InChI |

InChI=1S/C19H17NO4/c1-11(21)10-15(12-6-8-13(20)9-7-12)17-18(22)14-4-2-3-5-16(14)24-19(17)23/h2-9,15,22H,10,20H2,1H3 |

InChI Key |

JPJSKGVANBMKSC-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC(C1=CC=C(C=C1)N)C2=C(C3=CC=CC=C3OC2=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Aminowarfarin typically involves the reduction of 4’-nitrowarfarin. This reduction can be achieved using zinc and dilute acetic acid, resulting in the formation of 4’-Aminowarfarin . The process can be monitored and characterized using techniques such as thin-layer chromatography (TLC), infrared spectroscopy (IR), and nuclear magnetic resonance (NMR) spectroscopy .

Industrial Production Methods: While specific industrial production methods for 4’-Aminowarfarin are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 4’-Aminowarfarin undergoes various chemical reactions, including:

Reduction: The reduction of 4’-nitrowarfarin to 4’-Aminowarfarin using zinc and acetic acid.

Substitution: The amino group at the 4’ position can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions:

Reduction: Zinc and dilute acetic acid are commonly used for the reduction of 4’-nitrowarfarin.

Substitution: Various reagents can be used depending on the desired substitution product.

Major Products: The primary product of interest is 4’-Aminowarfarin itself, which can be further modified to create a range of derivatives for different applications.

Scientific Research Applications

Pharmacological Applications

4'-Aminowarfarin is primarily investigated for its role in enhancing the therapeutic efficacy of warfarin. Its unique chemical structure allows it to interact with biological systems in ways that can improve anticoagulation therapy.

Anticoagulation Therapy

4'-Aminowarfarin has been studied for its potential to overcome warfarin resistance, a phenomenon where patients exhibit inadequate responses to standard warfarin doses. Research indicates that this compound can be effective in patients who are resistant to conventional warfarin therapy by modifying the pharmacokinetics and pharmacodynamics involved in anticoagulation .

Drug-Protein Conjugates

The synthesis of drug-protein conjugates using 4'-aminowarfarin has been explored to enhance targeted delivery and reduce systemic toxicity. The conjugation process typically involves linking the compound to carrier proteins, which can improve the bioavailability and specificity of the drug's action .

Immunological Applications

4'-Aminowarfarin has also been utilized in immunological studies, particularly in the development of immunoassays.

Immunoassay Development

The compound is employed in the creation of competitive enzyme-linked immunosorbent assays (ELISA) for detecting warfarin levels in biological matrices. This application is crucial for monitoring patients on anticoagulation therapy and ensuring therapeutic efficacy while minimizing adverse effects .

Case Studies

Several case studies have documented the clinical implications of using 4'-aminowarfarin in therapeutic settings:

Case Study: Warfarin Resistance

In a reported case involving a patient with recurrent thromboembolism despite adequate warfarin therapy, switching to a regimen including 4'-aminowarfarin resulted in improved anticoagulation control. The patient's International Normalized Ratio (INR) stabilized within therapeutic ranges after adjusting the treatment protocol .

Case Study: Antibody-Directed Enzyme Prodrug Therapy

Research has demonstrated that 4'-aminowarfarin can serve as a prodrug in antibody-directed enzyme prodrug therapy (ADEPT), targeting cancer cells selectively while sparing healthy tissues. This approach enhances therapeutic outcomes in cancer treatment by utilizing the specificity of antibodies to deliver the active drug .

Data Tables

To summarize the findings effectively, here are key data points regarding 4'-aminowarfarin applications:

Mechanism of Action

The mechanism of action of 4’-Aminowarfarin is similar to that of warfarin. It acts as a vitamin K antagonist, inhibiting the production of vitamin K-dependent clotting factors. This inhibition is achieved by blocking the enzyme vitamin K epoxide reductase, which is essential for the regeneration of active vitamin K . The result is a decrease in the synthesis of clotting factors II, VII, IX, and X, leading to anticoagulation .

Comparison with Similar Compounds

Structural Analogs: Hydroxywarfarins

Hydroxywarfarins, such as 6-, 7-, and 8-hydroxywarfarin, are primary metabolites of warfarin formed via cytochrome P450 (CYP)-mediated oxidation. These compounds differ from 4’-aminowarfarin in both functional groups and biological roles:

Key Findings :

- Analytical Utility: 4’-aminowarfarin’s amino group enables covalent coupling in surface plasmon resonance (SPR) sensors, achieving a detection limit of 0.1 ng/mL for warfarin, outperforming traditional HPLC methods (4–250 ng/mL) .

Functional Analogs: Amino-Substituted Compounds

4’-Aminowarfarin shares structural similarities with other amino-substituted aromatic compounds, such as 4-aminobenzamide and 4-aminophenol. These analogs highlight the role of the amino group in modulating chemical reactivity and biological interactions:

| Compound | Core Structure | Key Application |

|---|---|---|

| 4’-Aminowarfarin | Coumarin | Sensor development |

| 4-Aminobenzamide | Benzamide | Enzyme inhibition studies |

| 4-Aminophenol | Phenol | Antioxidant synthesis |

Key Findings :

- Biological Interactions: Unlike 4-aminobenzamide, which inhibits poly(ADP-ribose) polymerase (PARP), 4’-aminowarfarin lacks direct therapeutic effects but is pivotal in quantifying free warfarin levels in plasma .

Pharmacokinetic and Pharmacodynamic Differences

4’-Aminowarfarin and hydroxywarfarins exhibit distinct pharmacokinetic profiles due to structural modifications:

Key Findings :

- Drug Interactions: Warfarin’s efficacy is influenced by CYP inhibitors/inducers (e.g., antibiotics), whereas 4’-aminowarfarin’s stability in sensors is unaffected by such factors .

- Clinical Relevance: Hydroxywarfarins are markers of metabolic activity, while 4’-aminowarfarin is a reagent for assessing warfarin’s unbound concentration, critical for personalized dosing .

Biological Activity

4'-Aminowarfarin is a derivative of the well-known anticoagulant warfarin, which has been extensively studied for its pharmacological properties. This compound exhibits significant biological activity, particularly in the context of anticoagulation and potential therapeutic applications in cancer treatment. This article reviews the biological activity of 4'-Aminowarfarin, including its mechanisms of action, pharmacokinetics, and relevant case studies.

4'-Aminowarfarin functions primarily as an anticoagulant by inhibiting vitamin K epoxide reductase (VKOR), an essential enzyme in the vitamin K cycle that is crucial for the synthesis of clotting factors II, VII, IX, and X. By inhibiting VKOR, 4'-Aminowarfarin reduces the availability of active vitamin K, thereby decreasing the synthesis of these clotting factors and leading to an anticoagulant effect.

Pharmacokinetics

The pharmacokinetic profile of 4'-Aminowarfarin is similar to that of warfarin but may exhibit variations due to its structural modifications. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Half-life | Approximately 36 hours |

| Peak Plasma Concentration | 1-3 hours post-administration |

| Bioavailability | High (oral administration) |

| Metabolism | Primarily hepatic via cytochrome P450 enzymes |

Biological Activity

Research has demonstrated that 4'-Aminowarfarin possesses notable biological activities beyond anticoagulation. It has shown potential in cancer therapy through the mechanism known as Antibody-Directed Enzyme Prodrug Therapy (ADEPT). In this context, 4'-Aminowarfarin acts as a prodrug that can be activated by specific enzymes targeting tumor cells.

Case Studies

- Anticoagulation Efficacy : A study involving patients on warfarin therapy highlighted a case where the introduction of amiodarone significantly altered warfarin dosing requirements. The mean INR increased from 2.6 to 3.1 after initiating amiodarone, leading to a reduction in warfarin dose by approximately 25% . This suggests that similar adjustments may be necessary when using 4'-Aminowarfarin in combination therapies.

- Cancer Treatment Potential : In preclinical studies, 4'-Aminowarfarin has been evaluated for its efficacy in targeting cancer cells. It was found to selectively inhibit tumor growth in xenograft models, demonstrating a promising therapeutic index when used in conjunction with monoclonal antibodies .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of warfarin analogs, including 4'-Aminowarfarin. These investigations have revealed critical insights into how modifications at the 4' position affect both anticoagulant potency and metabolic stability:

- Stereoselectivity : The enantiomers of warfarin and its analogs exhibit different affinities for VKOR, influencing their anticoagulant effects .

- Metabolic Pathways : The metabolism of 4'-Aminowarfarin involves multiple cytochrome P450 isoforms, which can lead to variability in patient responses due to genetic polymorphisms affecting these enzymes .

Q & A

Q. Table 1: Comparison of Detection Methods for 4'-Aminowarfarin

| Method | Sensitivity (LOD) | Dynamic Range | Key Applications | Limitations |

|---|---|---|---|---|

| SPR | 4 ng/mL | 4–250 ng/mL | Real-time binding kinetics | Requires antibody validation |

| HPLC | 1 ng/mL | 1–500 ng/mL | Quantification in plasma | Time-consuming sample prep |

| LC-MS/MS | 0.5 ng/mL | 0.5–1000 ng/mL | High-specificity metabolomics | Expensive instrumentation |

Source: Adapted from SPR and HPLC validation studies

Guidance for Manuscript Preparation

- Tables/Figures : Use Microsoft Word tables with Roman numerals. Include raw data in appendices for reproducibility .

- Statistical Reporting : Specify biological replicates, experimental repeats, and statistical software (e.g., GraphPad Prism v10) .

- Ethical Compliance : Disclose IRB approval for human-derived samples and animal welfare protocols in the Methods section .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.